Binding Affinity Differentiation: Cyclooctenylmethyl vs. Cyclononenylmethyl in Muscarinic M₃ Antagonists
While not a direct head-to-head comparison of the isolated acetamide building blocks, published SAR data on advanced 2-aminothiazole-4-carboxamide derivatives provide the strongest class-level inference for the value of the cyclooctenylmethyl motif. The derivative 3e, which incorporates the N-(cycloocten-1-ylmethyl) moiety, exhibited a human M₃ receptor binding affinity (Kᵢ) of 140 nM. In stark contrast, the immediate homolog 3f, bearing a cyclononenylmethyl group (one additional methylene unit in the ring), showed a Kᵢ of 15,000 nM—representing a >100-fold reduction in potency [1]. This sensitivity to ring size underscores the non-redundant role of the eight-membered cyclooctene ring in target recognition.
| Evidence Dimension | Human muscarinic M₃ receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | 140 nM (for derivative 3e containing the cyclooctenylmethyl group) |
| Comparator Or Baseline | 15,000 nM (for derivative 3f containing a cyclononenylmethyl group) |
| Quantified Difference | ~107-fold higher affinity for the cyclooctenylmethyl-containing compound |
| Conditions | Human M₃ receptor binding assay; Kᵢ determined by displacement of radioligand |
Why This Matters
This >100-fold difference confirms that the cyclooctenylmethyl group provides a critical binding interaction that is severely compromised by ring expansion, making the target compound the preferred choice for M₃ receptor-targeted chemical biology or drug discovery projects.
- [1] Sagara, Y., et al. (2005). Discovery of 2-aminothiazole-4-carboxamides, a novel class of muscarinic M₃ selective antagonists, through solution-phase parallel synthesis. Chemical and Pharmaceutical Bulletin, 53(4), 437-440. View Source
